molecular formula C23H26N6O3S B2431778 4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189669-65-5

4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2431778
CAS No.: 1189669-65-5
M. Wt: 466.56
InChI Key: JOJJBPKWIZGHEA-UHFFFAOYSA-N
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Description

The compound “4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to the queried chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have been created and tested against microorganisms, with some showing good or moderate activities (Bektaş et al., 2007). These findings highlight the potential of such compounds in contributing to the development of new antimicrobial agents.

Antihypertensive Agents

Research into 1,2,4-triazolo[1,5-alpha]pyrimidines has uncovered compounds with promising antihypertensive activity. By modifying the structure to include different moieties, such as morpholine, piperidine, or piperazine, researchers have been able to synthesize compounds that exhibit significant in vitro and in vivo antihypertensive effects (Bayomi et al., 1999).

Anti-Inflammatory and Analgesic Agents

Another area of application involves the synthesis of novel compounds for use as anti-inflammatory and analgesic agents. For example, derivatives derived from visnaginone and khellinone have been shown to have significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

Compounds with structures similar to the queried chemical have also been reported as promising anticonvulsant drug candidates. For example, "Epimidin" has been identified as a new anticonvulsant drug candidate, with development and validation of analytical methods to determine its related substances (Severina et al., 2021).

Properties

IUPAC Name

8-ethyl-12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-3-28-22(31)21-18(10-15-33-21)29-19(24-25-23(28)29)8-9-20(30)27-13-11-26(12-14-27)16-4-6-17(32-2)7-5-16/h4-7,10,15H,3,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJJBPKWIZGHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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